Product packaging for Daclatasvir RRSS Isomer-d3(Cat. No.:)

Daclatasvir RRSS Isomer-d3

Cat. No.: B1156882
M. Wt: 741.89
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Daclatasvir RRSS Isomer-d3 is a deuterium-labeled stable isotope of a specific stereoisomer of Daclatasvir, a well-characterized and potent inhibitor of the Hepatitis C Virus (HCV) nonstructural 5A (NS5A) protein . With a defined molecular formula of C₄₀H₄₇D₃N₈O₆ and a molecular weight of 741.89 g/mol , this high-purity compound (>98%) is specifically designed for use in research and development . Its primary application is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), where it enables the precise and accurate measurement of the unlabeled Daclatasvir RRSS Isomer in complex biological matrices such as plasma or serum. The incorporation of three deuterium atoms provides a distinct mass shift that minimizes interference during analysis, thereby improving the reliability, sensitivity, and specificity of pharmacokinetic, metabolism, and degradation studies. This isotope-labeled chemical is an essential tool for pharmaceutical and academic researchers focused on advancing the understanding of virology and antiviral therapeutics. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₄₀H₄₇D₃N₈O₆

Molecular Weight

741.89

Origin of Product

United States

Synthetic Methodologies and Isotopic/stereoisomeric Derivatization

General Synthetic Routes to Daclatasvir (B1663022) Core Structure

The construction of the Daclatasvir core, a symmetrical molecule featuring a biphenyl (B1667301) core flanked by two imidazole-pyrrolidine-valine moieties, has been approached through various synthetic strategies. A common feature of these routes is the convergent assembly of key fragments.

One prevalent approach begins with a central biphenyl derivative. For instance, a Friedel-Crafts acylation of biphenyl with chloroacetyl chloride can be employed to introduce the necessary carbonyl functionalities. nih.gov An alternative starting material is 4,4'-diacetyl biphenyl, which can undergo bromination to yield an intermediate ready for subsequent substitution reactions. google.com

The synthesis proceeds by coupling these biphenyl intermediates with N-protected amino acids, typically L-proline derivatives. This is followed by a cyclization step, often using ammonium (B1175870) acetate, to form the crucial imidazole (B134444) rings. nih.govsynzeal.com The final stage of the synthesis involves the coupling of the resulting diamine intermediate with N-protected L-valine. newdrugapprovals.org

A key intermediate in some synthetic routes is tert-Butyl (2S)-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate. The boronic ester functionality of this intermediate is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the central biphenyl linkage in a convergent manner. newdrugapprovals.org

The choice of reagents, reaction conditions, and purification methods at each stage is critical to ensure high yields and purity of the final product. newdrugapprovals.org For example, the use of coupling agents like 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) is common in the amide bond formation steps. newdrugapprovals.org

Strategies for the Stereoselective Synthesis of Daclatasvir Isomers

The biological activity of Daclatasvir is highly dependent on its stereochemistry. The molecule contains four chiral centers, leading to the possibility of multiple stereoisomers. The therapeutically active form is the (S,S,S,S) isomer. Therefore, stereoselective synthesis is paramount.

Synthesis of RRSS Isomer and Other Defined Stereoisomers (e.g., SRSR, RRRR)

The synthesis of specific stereoisomers of Daclatasvir, including the RRSS, SRSR, and RRRR isomers, is achieved by utilizing the appropriate chiral building blocks. The chirality of the final molecule is dictated by the stereochemistry of the amino acid precursors, L-proline and L-valine, and their enantiomers or other stereoisomers. veeprho.com

For instance, to synthesize the RRRR isomer, one would employ D-proline and D-valine as starting materials. The synthesis of meso compounds like the SRSR isomer would require the use of a mixture of L- and D-amino acids at different positions in the molecule. The RRSS isomer, a diastereomer of the active drug, is synthesized using a combination of D-proline and L-valine.

The separation and characterization of these isomers are often carried out using chiral High-Performance Liquid Chromatography (HPLC). uff.br The distinct stereochemical arrangements lead to different physical and chemical properties, allowing for their resolution.

Below is a table detailing some of the known stereoisomers of Daclatasvir:

Isomer NameStereochemical ConfigurationKey Precursors
Daclatasvir(S,S,S,S)L-proline, L-valine
Daclatasvir RRSS Isomer(R,R,S,S)D-proline, L-valine
Daclatasvir SRSR Isomer(S,R,S,R)L-proline, D-valine
Daclatasvir RRRR Isomer(R,R,R,R)D-proline, D-valine

Impact of Chiral Precursors and Reaction Conditions on Stereochemical Outcome

The stereochemical integrity of the final Daclatasvir isomer is critically dependent on the enantiopurity of the starting chiral precursors, namely the amino acids. veeprho.com The use of naturally occurring L-proline and L-valine is a key strategy to ensure the synthesis of the desired (S,S,S,S) stereoisomer. nih.gov

The reaction conditions during the synthesis are also crucial to prevent racemization or epimerization at the chiral centers. For example, the choice of base and temperature during coupling and deprotection steps can influence the stereochemical outcome. Mild reaction conditions are generally preferred to preserve the stereochemical integrity of the intermediates. acs.org

The strong dependence of antiviral activity on the absolute configuration of the amino acid components has been a guiding principle in the development of Daclatasvir. Studies have shown that isomers with unnatural amino acid configurations, such as those containing D-amino acids, exhibit significantly reduced or no antiviral activity. nih.gov This highlights the precise stereochemical requirements for effective binding to the NS5A protein.

Incorporation of Deuterium (B1214612) Labels (e.g., -d3) into Daclatasvir Structure

Isotopically labeled analogs of Daclatasvir are invaluable tools for various research purposes, including metabolic studies, pharmacokinetic analyses, and as internal standards in analytical assays.

Deuteration at Specific Molecular Positions (e.g., methyl ester groups)

The synthesis of "Daclatasvir RRSS Isomer-d3" would involve the incorporation of three deuterium atoms. A logical position for this labeling is one of the methyl ester groups, which can be achieved by using a deuterated methylating agent during the final esterification step or by employing a deuterated precursor for the methoxycarbonyl group.

For example, the synthesis could be adapted to use methanol-d4 (B120146) (CD3OD) or a similar deuterated reagent in the presence of a coupling agent to introduce the trideuteromethyl ester. The general approach to synthesizing deuterated compounds involves either starting with deuterated precursors or performing hydrogen-deuterium exchange reactions on the final molecule or a late-stage intermediate under appropriate conditions, such as using a palladium catalyst and a deuterium source. mdpi.com

Synthesis of Carbon-14 and Carbon-13/Nitrogen-15 (B135050) Labeled Analogs for Research Purposes

For use in human absorption, distribution, metabolism, and excretion (ADME) studies, Carbon-14 ([¹⁴C]) labeled Daclatasvir has been synthesized. derpharmachemica.com A reported synthesis of [¹⁴C]-Daclatasvir started from commercially available [¹⁴C]-copper cyanide and involved an eight-step sequence to introduce the radiolabel into the molecule. derpharmachemica.com

Similarly, stable isotope-labeled analogs, such as those containing Carbon-13 ([¹³C]) and Nitrogen-15 ([¹⁵N]), are synthesized to support human absolute bioavailability studies. A reported synthesis of [[¹³C]₂, [¹⁵N]₄]-Daclatasvir was accomplished in four steps. derpharmachemica.com These labeled compounds are crucial for quantitative analysis using mass spectrometry, allowing for the differentiation between the administered drug and its metabolites.

The synthesis of these labeled compounds follows the general synthetic routes for Daclatasvir, with the isotopic label being introduced at a strategic point using a labeled precursor. The following table summarizes the key aspects of isotopically labeled Daclatasvir synthesis:

Isotopic LabelPurposeStarting Material for LabelNumber of Synthetic Steps (Example)
Deuterium (-d3)Internal Standard, Metabolic StudiesDeuterated methylating agentN/A (inferred)
Carbon-14 ([¹⁴C])ADME Studies[¹⁴C]-Copper Cyanide8
Carbon-13 ([¹³C]), Nitrogen-15 ([¹⁵N])Absolute Bioavailability StudiesLabeled Precursors4

Green Chemistry Approaches in Daclatasvir and Isomer Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable, efficient, and environmentally responsible manufacturing processes for active pharmaceutical ingredients (APIs). ekb.eg The synthesis of complex molecules like Daclatasvir and its stereoisomers traditionally involves multi-step processes that may use hazardous reagents and solvents, generating significant waste. wikipedia.orgnih.gov Consequently, research has focused on greener synthetic routes that minimize environmental impact while maintaining high product yield and purity. ekb.egresearchgate.net These approaches include the use of safer solvents and the development of innovative process technologies like continuous flow synthesis. ekb.egnih.gov

Utilization of Environmentally Benign Solvents and Reagents

A key principle of green chemistry is the use of safer solvents and auxiliaries. researchgate.net In the synthesis of Daclatasvir stereoisomers, traditional solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) have been replaced with more environmentally benign alternatives. wikipedia.orgresearchgate.net A novel green method has been reported for the synthesis of Daclatasvir stereoisomers, such as the (S,S,R,S) and (R,S,R,R) isomers, which utilizes biorenewable and less harmful solvents. researchgate.net

This greener approach employs solvents such as Dimethyl Sulfoxide (DMSO), 2-methyl tetrahydrofuran (B95107) (2-MeTHF), and isopropyl alcohol. researchgate.net These solvents are considered greener alternatives due to their lower toxicity, biodegradability, and derivation from renewable resources in the case of 2-MeTHF. researchgate.netresearchgate.net The research focused on optimizing the initial reaction steps by investigating various polar aprotic (class 3) solvents to improve yield and reduce environmental harm. researchgate.net A slow addition procedure was also designed to achieve high yields with these green solvents. researchgate.net For instance, the synthesis of a key intermediate demonstrated improved yields when moving from traditional to greener solvents. researchgate.net

SolventBaseYield of Intermediate (%)Classification
DMSOK2CO370Green Solvent (Class 3)
2-Methyl TetrahydrofuranDIPEA-Green Solvent (Class 3)
Isopropyl Alcohol--Green Solvent (Class 3)

Data derived from a study on the green synthesis of Daclatasvir stereoisomers, highlighting the use of Class 3 solvents which are considered to have lower toxic potential. researchgate.net

Furthermore, green chemistry principles have been applied to key reactions in the Daclatasvir synthesis, such as the Pd/C-catalyzed homocoupling reaction, which can be performed in water, eliminating the need for organic solvents. ekb.eg The use of reagents like 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH) for bromination also represents a greener choice compared to other brominating agents. ekb.eg

Development of Integrated Continuous Flow Synthesis Processes

Continuous flow chemistry has emerged as a powerful technology for the greener and more efficient synthesis of pharmaceuticals, including Daclatasvir. rsc.orgnih.gov This approach offers significant advantages over traditional batch synthesis, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and integration of multiple steps without intermediate purification. nih.govrsc.org

The process involves pumping reagents through a series of mixers and heated reactors made of PFA (perfluoroalkoxy alkane) or stainless steel tubing. acs.orgrsc.org Reaction parameters such as temperature, pressure, and residence time are precisely controlled to optimize yield and purity. rsc.org For example, the formation of a key 1H-4-aryl imidazole intermediate can be achieved in residence times of less than 10 minutes in a two-step continuous sequence. acs.org

Synthesis StepReactor TypeResidence TimeTemperaturePressureOutcome
Friedel-Crafts AcylationPFA Tubing8.9 min100 °C3 barFormation of Intermediate 3
Imidazole FormationStainless Steel Tubing5.4 min100 °C5 barFormation of Intermediate 5
Total ProcessIntegrated Multi-step28.2 min--Daclatasvir (98% Purity)

This table summarizes key parameters from a developed integrated multi-step continuous flow synthesis of Daclatasvir, illustrating the efficiency and control offered by this technology. rsc.orgrsc.org

This intensified flow process not only accelerates production but also enhances safety and reduces the ecological footprint of Daclatasvir synthesis, aligning with the core goals of green chemistry. ekb.egrsc.org

Stereochemical Characterization and Elucidation of Daclatasvir Rrss Isomer D3

The stereochemical complexity of Daclatasvir (B1663022), which contains four chiral centers, gives rise to multiple stereoisomers. The precise control and characterization of these isomers, such as the Daclatasvir RRSS Isomer-d3, are critical in pharmaceutical development to ensure the desired therapeutic effect. This article details the advanced analytical techniques employed for the chiral recognition, separation, and structural elucidation of Daclatasvir stereoisomers.

Advanced Analytical Methods for Quantification and Structural Confirmation

Mass Spectrometry (MS) Based Quantification

Mass spectrometry has become an indispensable tool for the quantitative analysis of pharmaceuticals in complex biological matrices due to its high sensitivity and specificity.

The development of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is essential for the accurate measurement of Daclatasvir (B1663022) in biological samples. These methods typically involve optimizing both the chromatographic separation and the mass spectrometric detection parameters to achieve high sensitivity and throughput.

The chromatographic separation is commonly performed using a reversed-phase column, which effectively separates Daclatasvir from endogenous matrix components. Method development involves the careful selection of the stationary phase (e.g., C18) and mobile phase composition. A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol) is frequently employed to ensure sharp peak shapes and adequate retention. nih.govniscair.res.in

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard. niscair.res.in This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. Positive electrospray ionization (ESI) is typically used, as Daclatasvir readily forms protonated molecules [M+H]⁺. The specific mass transitions for Daclatasvir have been reported, for instance, m/z 739.4 → 339.27. nih.gov Optimization of MS parameters such as collision energy and declustering potential is crucial for maximizing signal intensity. The very short run times, sometimes as low as 1.2 minutes, make these methods suitable for high-throughput analysis, such as in pharmacokinetic studies.

Table 1: Examples of LC-MS/MS Parameters for Daclatasvir Analysis

Parameter Condition 1 Condition 2 Condition 3
Chromatography System UPLC UPLC-MS/MS LC-MS/MS
Column Gemini NX 5µ C18 (50 x 2.0mm) nih.gov Acquity UPLC HSS C18 (50 x 2.1mm, 1.8µm) Zorbax SB-C18 (4.6 x 50mm, 5µm)
Mobile Phase 5 mM Ammonium Formate buffer & Acetonitrile (gradient) nih.gov 10 mM Ammonium Formate (pH 3.5) & Acetonitrile (isocratic) 5 mM Ammonium Formate buffer (pH 3.5) & Acetonitrile (50:50, v/v)
Flow Rate 0.300 mL/min nih.gov 0.30 mL/min 0.7 mL/min
Ionization Mode Positive ESI nih.gov Positive ESI Positive ESI
Detection Mode MRM MRM MRM

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for ensuring accuracy and precision. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Daclatasvir RRSS Isomer-d3. The primary role of the IS is to correct for variability that can occur at various stages of the analytical process.

This compound is chemically identical to the unlabeled Daclatasvir, but has a higher mass due to the incorporation of three deuterium (B1214612) atoms. This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the IS. Because they are structurally almost identical, the deuterated standard co-elutes with the analyte during chromatography and exhibits the same behavior during sample extraction, handling, and ionization.

The key advantages of using this compound as an IS include:

Correction for Matrix Effects: Biological matrices like plasma can contain endogenous compounds that either suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate quantification.

Compensation for Sample Loss: During sample preparation steps like protein precipitation or liquid-liquid extraction, some amount of the analyte may be lost. The IS is added at the beginning of this process and experiences the same proportional loss, thus correcting for recovery inconsistencies.

Correction for Instrumental Variability: The IS compensates for minor fluctuations in injection volume and MS detector response over time.

By calculating the ratio of the analyte peak area to the IS peak area, these sources of error are normalized, resulting in a robust and reliable assay. The use of deuterated standards is widely considered the gold standard in quantitative LC-MS/MS bioanalysis.

While triple quadrupole MS is excellent for quantification, High-Resolution Mass Spectrometry (HRMS), often coupled with Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool for the structural elucidation of unknown compounds, such as drug metabolites.

In the context of Daclatasvir, HRMS would be employed in preclinical and clinical studies to identify the biotransformation products formed in the body. The process involves several steps:

Accurate Mass Measurement: HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of the elemental composition of a metabolite. This is a critical first step in narrowing down potential molecular formulas.

Isotope Pattern Analysis: The high resolution allows for the clear observation of isotopic patterns, which further aids in confirming the elemental composition.

Fragmentation Analysis (MS/MS): By inducing fragmentation of the metabolite ion and analyzing the masses of the resulting fragment ions with high accuracy, structural information can be deduced. Comparing the fragmentation pattern of a metabolite to that of the parent drug (Daclatasvir) helps to pinpoint the site of metabolic modification (e.g., hydroxylation, oxidation, demethylation).

Although specific published studies detailing the full metabolite map of Daclatasvir using HRMS are not extensively available, this technique is a standard and vital part of the drug development process for understanding a compound's metabolic fate.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental for assessing the purity of the Daclatasvir drug substance and for identifying and quantifying any process-related impurities or degradation products. daicelpharmastandards.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in separation efficiency, speed, and sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For Daclatasvir, UHPLC methods have been developed to serve as stability-indicating assays, capable of separating the active pharmaceutical ingredient (API) from numerous potential impurities and degradation products formed under stress conditions (e.g., acid/base hydrolysis, oxidation, and photolysis). researchgate.net The high resolving power of UHPLC ensures that even closely related isomers and impurities can be baseline separated, which is critical for accurate purity assessment. The shorter analysis times, often under 15 minutes, increase sample throughput significantly. researchgate.net

Table 2: Example of a UHPLC Method for Daclatasvir Impurity Profiling

Parameter Condition
System UPLC with PDA/QDa Mass Detector researchgate.netresearchgate.net
Column Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7-µm) researchgate.net
Mobile Phase A 0.03 M sodium perchlorate (B79767) with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5) researchgate.net
Mobile Phase B 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt in Acetonitrile/Water researchgate.net
Flow Rate 0.4 mL/min researchgate.net
Detection UV at 305 nm researchgate.net
Column Temperature 35°C
Run Time 15 min researchgate.net

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. While UHPLC is the primary method for analyzing a large, non-volatile molecule like Daclatasvir and its non-volatile impurities, GC has a specific and important role in pharmaceutical manufacturing. veeprho.com

Its applicability for Daclatasvir would be focused on the control of volatile substances that could be present from the synthesis process. This includes:

Residual Solvents: Manufacturing processes for active pharmaceutical ingredients often use various organic solvents (e.g., methanol, ethanol, dichloromethane). veeprho.com Since these solvents must be removed from the final product to levels below strict regulatory limits, GC with a headspace sampler is the standard method for their quantification.

Volatile Reagents or Byproducts: If any of the starting materials or reagents used in the synthesis of Daclatasvir are volatile, or if volatile byproducts are formed, GC would be the appropriate technique to ensure their removal and control their levels in the final drug substance.

An article on the chemical compound “this compound” cannot be generated at this time. A comprehensive search for scientific literature and analytical data regarding this specific deuterated isomer has yielded no results for its comprehensive spectroscopic characterization, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or Infrared (IR) spectroscopy.

The available scientific information focuses on the primary compound, Daclatasvir, and its non-deuterated isomers, with a significant body of research dedicated to analytical methods such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry for their quantification and separation. However, specific experimental data and detailed research findings pertaining to the spectroscopic analysis of the d3-labeled RRSS isomer of Daclatasvir are not present in the accessible literature.

Therefore, the requested article, which is strictly focused on the advanced analytical methods for quantification and structural confirmation of “this compound” and requires detailed research findings and data tables for its spectroscopic characterization, cannot be produced due to the absence of the necessary foundational data.

Molecular Mechanism of Action and Biochemical Interactions

Inhibition of Hepatitis C Virus Nonstructural Protein 5A (NS5A)

Daclatasvir (B1663022) exerts its antiviral effect by directly binding to the NS5A protein, thereby disrupting its various functions. This inhibition affects both the formation of the viral replication complex and the assembly of new viral particles, leading to a rapid decline in HCV RNA levels. The potency of Daclatasvir is remarkable, with effective concentrations in the picomolar range in in vitro studies.

NS5A is a large phosphoprotein composed of three domains (D1, D2, and D3). Daclatasvir binds with high affinity to the N-terminus of Domain 1 (D1) of NS5A. Structural models and resistance data suggest that Daclatasvir, a symmetrical molecule, binds to the dimeric form of NS5A. The binding site is located at the dimer interface, a groove created by the association of two NS5A monomers. This interaction is thought to lock the NS5A dimer in a specific conformation, preventing the dynamic changes necessary for its function.

Theoretical models propose that the drug binds to two asymmetric sites at the NS5A dimer/membrane interface. A primary site involves interactions with key amino acid residues, such as Tyrosine 93 (Y93) from each monomer, while a secondary site may involve residues like Leucine 31 (L31). This binding prevents NS5A from interacting with necessary host cell proteins and membranes, which is a prerequisite for the assembly of the virion replication complex.

NS5A exists in two main phosphorylated states: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58). The balance between these two forms is crucial for regulating NS5A's dual roles in viral replication and assembly. Basally phosphorylated NS5A is associated with RNA replication, while hyperphosphorylated NS5A is involved in the assembly and formation of new infectious virions.

Daclatasvir treatment leads to a reduction in the hyperphosphorylated (p58) form of NS5A. By binding to NS5A, Daclatasvir disrupts the processes that lead to hyperphosphorylation. This modulation of the NS5A phosphorylation status interferes with the later stages of the viral lifecycle, particularly virion assembly. The decrease in hyperphosphorylated NS5A is a key aspect of Daclatasvir's mechanism, contributing to its potent anti-HCV activity.

HCV replication occurs within a specialized intracellular structure known as the "membranous web," which is composed of rearranged endoplasmic reticulum membranes. NS5A is a critical organizer of this structure, recruiting both viral and host factors to create a scaffold for the replication complex. Daclatasvir's binding to NS5A induces conformational changes that prevent the proper formation of this membranous web.

By locking NS5A in a specific conformation, Daclatasvir inhibits its ability to orchestrate the assembly of functional replication complexes. This leads to an altered subcellular localization of NS5A and impairs the hyper-accumulation of phosphatidylinositol 4-phosphate (PI4P), a lipid essential for the integrity of the replication compartments. Ultimately, this disruption blocks viral RNA synthesis.

In addition to its role in RNA replication, Daclatasvir has a second distinct mode of action: the inhibition of virion assembly. This is thought to be the reason for the rapid decline in viral load observed in patients treated with the drug. NS5A is responsible for transferring the newly synthesized viral RNA genome from the replication complex to the sites of virion assembly, which are typically lipid droplets.

Daclatasvir's interaction with NS5A blocks this crucial transfer step. This leads to an accumulation of viral structural and non-structural proteins in clusters that appear to be inactive assembly platforms. By preventing the viral genome from reaching these sites, Daclatasvir effectively halts the production and secretion of new, infectious viral particles.

Stereochemical Influence on NS5A Binding Affinity and Inhibition (e.g., S vs. R stereoisomer activity)

The stereochemistry of Daclatasvir is critical for its antiviral activity. The molecule possesses chiral centers, and its biological efficacy is highly dependent on the specific spatial arrangement of its atoms. The clinically active form of Daclatasvir is a specific stereoisomer.

Studies using biotinylated probes of Daclatasvir analogues have demonstrated a direct correlation between stereochemistry, NS5A binding, and antiviral activity. A probe with the natural (S,S)-configuration at the proline stereocenters was shown to be active and capable of binding to NS5A. In stark contrast, the corresponding (R,R)-isomer was inactive and failed to bind to the NS5A protein. This highlights that the precise three-dimensional structure of the drug is essential for fitting into the binding pocket on the NS5A dimer. The "RRSS Isomer" is one of the possible stereoisomers of the Daclatasvir structure. While detailed activity data for this specific isomer is not extensively published, the established principle of stereospecificity strongly suggests its activity would differ significantly from the active (S,S) form.

Isomer Configuration Antiviral Activity (GT-1b Replicon) NS5A Binding
(S,S)-isomer probeActiveYes
(R,R)-isomer probeInactiveNo

Table 1: Influence of Stereochemistry on Daclatasvir Analogue Activity. Data derived from studies on biotinylated probes of Daclatasvir.

Identification and Characterization of NS5A Resistance-Associated Substitutions

The development of viral resistance is a challenge for antiviral therapies. For Daclatasvir, resistance is conferred by specific amino acid changes in the NS5A protein, known as resistance-associated substitutions (RASs). These substitutions typically occur in or near the Daclatasvir binding site in the D1 domain of NS5A.

The presence of baseline RASs can reduce the clinical efficacy of Daclatasvir-containing regimens. The most significant and common RASs are found at positions M28, Q30, L31, and Y93 in genotype 1a and L31 and Y93 in genotype 1b. For genotype 3, the Y93H substitution is of particular clinical importance, conferring a high level of resistance. The development of multiple RASs can lead to high levels of resistance. Interestingly, resistance to Daclatasvir often arises from mutations that allow the NS5A protein to regain its function in the presence of the bound inhibitor, rather than by preventing the inhibitor from binding altogether.

HCV Genotype Key NS5A Resistance-Associated Substitutions (RASs)
Genotype 1aM28T/V, Q30E/H/R, L31M/V, Y93C/H/N
Genotype 1bL31F/M/V, Y93H
Genotype 3A30K, L31F, Y93H

Table 2: Common Daclatasvir Resistance-Associated Substitutions in NS5A for Different HCV Genotypes.

Mutational Analysis and their Impact on Daclatasvir Efficacy at a Molecular Level

The efficacy of Daclatasvir can be significantly compromised by the presence of specific amino acid substitutions, known as resistance-associated substitutions (RASs), in the NS5A protein. nih.gov These mutations can pre-exist in the viral population or be selected under the pressure of therapy. wikipedia.org The genetic barrier to resistance for NS5A inhibitors is generally low, meaning that single nucleotide changes can lead to amino acid substitutions that confer high levels of resistance. nih.gov

The primary resistance-conferring mutations for Daclatasvir are located in the N-terminal region of NS5A. nih.gov The impact of these mutations varies by HCV genotype.

For Genotype 1a , the most significant RASs include substitutions at positions M28, Q30, L31, and Y93. nih.govnih.gov Mutations such as M28T, Q30H/R, L31V/M, and Y93H/N can substantially reduce susceptibility to Daclatasvir. nih.gov

For Genotype 1b , key RASs are typically found at positions L31 and Y93, with Y93H being a particularly potent mutation that confers high-level resistance. nih.govnih.gov Genotype 1b is generally considered to have a higher relative resistance barrier to Daclatasvir compared to other genotypes like 1a or 2a. asm.org

For Genotype 3a , common RASs that reduce Daclatasvir susceptibility include A30K and Y93H. semanticscholar.orgresearchgate.net The Y93H mutation is frequently observed in patients who fail therapy. researchgate.net

These mutations alter the conformation of the NS5A protein, which likely reduces the binding affinity of Daclatasvir to its target site. This diminished binding allows the NS5A protein to continue its function in viral replication, thereby reducing the drug's antiviral efficacy.

The following table summarizes key research findings on specific NS5A mutations and their impact on Daclatasvir susceptibility across different HCV genotypes.

HCV GenotypeNS5A MutationImpact on Daclatasvir Efficacy
Genotype 1a M28T, Q30R, L31M/V, Y93H/NPrimary mutations conferring resistance. nih.govnih.gov
Genotype 1b L31V/F, Y93HPrimary mutations conferring resistance. nih.govnih.gov Y93H confers high-level resistance. nih.gov
Genotype 2a F28S, L31M, Y93HMajor resistance mutations. nih.gov
Genotype 3a A30K, Y93HConfer high-level resistance. semanticscholar.orgresearchgate.net
Genotype 5a L31F, L31VMajor resistance variants, resulting in EC50 values from 2 to 40 nM. asm.org
Genotype 6a Q24H, L31M, P32L/SIdentified as resistance variants, resulting in EC50 values from 2 to 250 nM. asm.org

Cross-Resistance Profiles with Other NS5A Inhibitors

A significant clinical challenge associated with Daclatasvir resistance is the high degree of cross-resistance observed with other first-generation NS5A inhibitors. nih.govnih.gov This means that viral variants resistant to Daclatasvir are often also resistant to other drugs in the same class, such as Ledipasvir and Elbasvir. nih.govnih.gov This phenomenon occurs because these inhibitors share a similar binding site on the NS5A protein, and the same RASs can impair the binding of multiple drugs. wikipedia.org

For instance, the Y93H mutation in genotype 1b is a major RAS that confers high-level resistance not only to Daclatasvir but also to Ledipasvir and Samatasvir. nih.gov Similarly, in genotype 1a, mutations at positions Q30, L31, and Y93 reduce the efficacy of Daclatasvir, Ledipasvir, and Ombitasvir. nih.gov

Importantly, variants resistant to Daclatasvir generally remain fully susceptible to antiviral agents from different classes, such as NS3/4A protease inhibitors and NS5B polymerase inhibitors. nih.govasm.orgnih.gov This lack of cross-resistance across different drug classes is the foundation for effective combination antiviral therapy.

The development of "second-generation" NS5A inhibitors, such as GS-5816, ACH-3102, and MK-8742, was driven by the need to overcome the resistance conferred by these mutations. nih.govnih.gov These newer agents have shown improved potency against viral variants that are resistant to first-generation inhibitors like Daclatasvir. semanticscholar.orgnih.gov

The table below outlines the cross-resistance profiles of key NS5A mutations against various inhibitors.

NS5A MutationDaclatasvirLedipasvirElbasvirOmbitasvirVelpatasvirPibrentasvir
Q30R Resistance nih.govnih.govResistance nih.govResistanceResistance nih.govResistanceNo/Low Resistance
L31M Resistance nih.govResistance nih.govResistance nih.govResistanceResistanceNo/Low Resistance
Y93H Resistance nih.govResistance nih.govResistance nih.govResistance nih.govResistance nih.govNo/Low Resistance
Y93N Resistance nih.govResistance nih.govResistanceResistanceResistanceResistance nih.gov

Metabolic and Biotransformation Pathways of Daclatasvir

In Vitro Hepatic Metabolism Studies (e.g., microsomal, hepatocyte systems)

For the parent compound Daclatasvir (B1663022), in vitro studies using human liver microsomes and hepatocytes have been conducted. These studies are crucial in early drug development to understand how the liver processes a compound.

Identification of Key Cytochrome P450 Isoforms Involved (e.g., CYP3A4)

Research on Daclatasvir has consistently shown that its metabolism is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoform. CYP3A4 is a major enzyme in the liver and intestine responsible for the breakdown of many foreign substances, including a large percentage of clinically used drugs. While other CYP enzymes may play a minor role, CYP3A4 is the principal catalyst for Daclatasvir's oxidative metabolism.

Elucidation of Metabolic Pathways (e.g., pyrrolidine (B122466) δ-oxidation, dealkylation)

The primary metabolic pathway identified for Daclatasvir is oxidative metabolism. This involves several types of reactions, but a key transformation is the δ-oxidation of one of the pyrrolidine rings. This process leads to the opening of the ring structure, forming an aminoaldehyde intermediate. This intermediate is then believed to undergo an intramolecular reaction. Other oxidative pathways may occur but are considered minor compared to the pyrrolidine oxidation.

Characterization of Preclinical Metabolites

Preclinical studies, often conducted in animal models, are essential for identifying the metabolites formed from a drug candidate before human trials.

Structural Identification of Major and Minor Metabolites

For Daclatasvir, the main metabolites result from the oxidative pathways described above. While various metabolites have been generated in preclinical and in vitro systems, a significant portion of the drug is cleared from the body unchanged. The structural elucidation of these metabolites is typically performed using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Influence of Deuterium (B1214612) Labeling on Metabolic Stability (Kinetic Isotope Effect)

Deuterium labeling, the substitution of a hydrogen atom with its heavier isotope deuterium, is a technique used in medicinal chemistry to slow down metabolic processes. This phenomenon is known as the kinetic isotope effect (KIE). A carbon-deuterium bond is stronger than a carbon-hydrogen bond, and breaking it requires more energy. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, its replacement with deuterium can significantly decrease the rate of metabolism.

For a compound like Daclatasvir, which is metabolized by CYP3A4-mediated oxidation, deuterating a "metabolic soft spot" (a position on the molecule susceptible to metabolism) could potentially slow down its breakdown. This could lead to higher plasma concentrations and a longer half-life of the parent drug. However, it can also sometimes result in "metabolic switching," where the body begins to metabolize the drug at a different, previously minor, site.

Without experimental studies on Daclatasvir RRSS Isomer-d3, it is not possible to quantify the kinetic isotope effect or to determine if metabolic switching occurs. The precise impact of the d3 label on the stability and metabolic fate of this specific isomer remains uncharacterized in the scientific literature.

Mechanistic Drug Transporter and Enzyme Interaction Studies

In Vitro Evaluation of Daclatasvir (B1663022) as a Transporter Substrate or Inhibitor

In vitro studies have established that Daclatasvir is both a substrate and an inhibitor of several key drug transporters. nih.govspringermedizin.deresearchgate.net These interactions are crucial for understanding the compound's pharmacokinetic profile and potential for drug-drug interactions (DDIs). Investigations have shown that Daclatasvir is a weak-to-moderate inhibitor of transporters such as P-glycoprotein (P-gp), organic anion transporting polypeptide 1B1 (OATP1B1), OATP1B3, breast cancer resistance protein (BCRP), and organic cation transporter 1 (OCT1). nih.gov

Daclatasvir demonstrates inhibitory activity against the hepatic uptake transporters OATP1B1 and OATP1B3. nih.govresearchgate.netnih.gov These transporters are significant in the disposition of many drugs, including statins. nih.gov In vitro assessments have categorized Daclatasvir as a weak-to-moderate inhibitor of these polypeptides. nih.gov The clinical relevance of this inhibition was observed with rosuvastatin (B1679574), a substrate of both OATP and BCRP, where co-administration with Daclatasvir led to a notable increase in rosuvastatin exposure. nih.gov This suggests that while the in vitro inhibition is moderate, it can translate to clinically meaningful interactions for sensitive substrates of OATP1B1 and OATP1B3. nih.gov

Daclatasvir is also an inhibitor of the Breast Cancer Resistance Protein (BCRP). nih.govspringermedizin.deresearchgate.net In vitro data supports this, and it is believed that the inhibitory effect on BCRP is a primary mediator of the observed interaction with rosuvastatin. nih.gov The slight increase in dolutegravir (B560016) exposure when co-administered with Daclatasvir was also thought to potentially arise from P-gp and/or BCRP inhibition. nih.gov Furthermore, in vitro studies have shown Daclatasvir to be a weak-to-moderate inhibitor of the Organic Cation Transporter 1 (OCT1). nih.gov

Table 1: Summary of In Vitro Transporter Interactions for Daclatasvir
TransporterInteraction TypeObserved EffectReference
P-glycoprotein (P-gp)Substrate & InhibitorContributes to elimination; potential to inhibit transport of other substrates. nih.govspringermedizin.denih.gov
OATP1B1InhibitorWeak-to-moderate inhibition; can increase exposure of sensitive substrates. nih.govresearchgate.netnih.gov
OATP1B3InhibitorWeak-to-moderate inhibition; can increase exposure of sensitive substrates. nih.govresearchgate.netnih.gov
BCRPInhibitorInhibition contributes to interactions with dual OATP/BCRP substrates. nih.govspringermedizin.deresearchgate.net
OCT1InhibitorCharacterized as a weak-to-moderate inhibitor. nih.gov

In Vitro Assessment of Daclatasvir as a Cytochrome P450 Enzyme Inhibitor or Inducer

Table 2: Summary of In Vitro CYP450 Inhibition by Daclatasvir
CYP IsoformInhibition TypeIn Vitro FindingClinical RelevanceReference
CYP3A4Time-dependent inhibitorIdentified as a time-dependent inhibitor in vitro.Low; minimal impact on sensitive substrate midazolam in vivo. nih.govspringermedizin.de
Other Isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6)Not specifiedGenerally considered to have low inhibitory potential.Low nih.gov

In vitro data has indicated that Daclatasvir is a weak inducer of CYP3A4. nih.govspringermedizin.de The induction of CYP enzymes can lead to increased clearance and potentially reduced efficacy of co-administered drugs. nih.gov However, the in vivo effect appears to be weak. The clinical DDI study with midazolam did not show an increase in metabolism that would be expected from a strong inducer. nih.govspringermedizin.de Regulatory guidelines often suggest that if a compound causes an increase in CYP activity greater than 40% of that from a known positive control in vitro, it warrants further investigation. xenotech.com While specific fold-induction values for Daclatasvir are not provided, its classification as a "weak" inducer suggests it does not meet the threshold for significant clinical concern. nih.govspringermedizin.de

Theoretical Frameworks for Predicting Drug-Drug Interaction Mechanisms

The prediction of drug-drug interactions for compounds like Daclatasvir is grounded in established theoretical frameworks that consider its properties as a substrate, inhibitor, and inducer of metabolic enzymes and drug transporters. These frameworks are essential for anticipating clinically significant interactions and guiding co-administration recommendations.

The primary clearance mechanism for Daclatasvir is metabolism by CYP3A4 and excretion mediated by P-gp. nih.gov This dual pathway makes its pharmacokinetics susceptible to significant alterations by strong inhibitors or inducers of either or both proteins.

Inhibition Scenarios:

Strong CYP3A4 Inhibitors: Co-administration with strong inhibitors of CYP3A4 is predicted to significantly increase Daclatasvir plasma concentrations. For instance, ritonavir-boosted atazanavir, a potent CYP3A4 inhibitor, led to a 2.1-fold increase in the area under the curve (AUC) of Daclatasvir. nih.gov

P-gp Inhibition: While Daclatasvir is a P-gp substrate, inhibition of P-gp alone, without concurrent CYP3A4 inhibition, is predicted to have a less pronounced effect on its exposure. nih.gov For example, co-administration with cyclosporine, a strong P-gp inhibitor but only a weak CYP3A4 inhibitor, resulted in a modest 40% increase in Daclatasvir AUC. nih.gov

Induction Scenarios:

Strong CYP3A4 Inducers: Conversely, strong inducers of CYP3A4 are predicted to cause a clinically significant reduction in Daclatasvir exposure, potentially compromising its antiviral efficacy. nih.gov The co-administration of rifampin, a strong CYP3A4 inducer, resulted in a 79% reduction in the AUC of Daclatasvir. nih.govspringermedizin.de This has led to a contraindication for the use of Daclatasvir with strong CYP3A4 inducers. nih.govpediatriconcall.com

Moderate CYP3A4 Inducers: Moderate inducers of CYP3A4 are also expected to decrease Daclatasvir exposure, though to a lesser extent than strong inducers. nih.gov

Daclatasvir as an Inhibitor:

Daclatasvir itself acts as an inhibitor of P-gp, BCRP, and OATP1B1/B3. nih.govspringermedizin.de This necessitates caution when it is co-administered with substrates of these transporters, particularly those with a narrow therapeutic index. nih.govnih.gov

P-gp Substrates: As an inhibitor of P-gp, Daclatasvir can increase the exposure of co-administered P-gp substrates. For example, it increased the AUC of digoxin (B3395198) by 27%. nih.gov

OATP1B1/B3 and BCRP Substrates: Daclatasvir's inhibitory effect on OATP1B1/B3 and BCRP can also lead to increased concentrations of substrates for these transporters. The exposure of rosuvastatin, a substrate for both OATP and BCRP, was increased when co-administered with Daclatasvir, an effect thought to be primarily mediated through BCRP inhibition. nih.gov

In vitro studies have also indicated that Daclatasvir is a time-dependent inhibitor of CYP3A4 and a weak inducer of this enzyme in vivo. nih.govspringermedizin.de These findings contribute to the comprehensive DDI profile of the drug.

The following tables summarize the key interactions of Daclatasvir with drug transporters and enzymes.

Table 1: Daclatasvir Interaction with Drug Transporters

Transporter Role of Daclatasvir Effect on Co-administered Drug (if substrate)
P-glycoprotein (P-gp) Substrate and Inhibitor Increased exposure
Breast Cancer Resistance Protein (BCRP) Inhibitor Increased exposure

Table 2: Daclatasvir Interaction with Metabolic Enzymes

Enzyme Role of Daclatasvir Effect of Co-administered Inhibitors/Inducers on Daclatasvir

Table 3: Compound Names Mentioned in the Article

Compound Name
Amiodarone
Asunaprevir
Atazanavir
Beclabuvir
Boceprevir
Carbamazepine
Clarithromycin
Cyclosporine
Dabigatran
Daclatasvir
Daclatasvir RRSS Isomer-d3
Dexamethasone
Digoxin
Ketoconazole
Peginterferon
Phenytoin
Ribavirin
Rifampin
Ritonavir
Rosuvastatin
Sofosbuvir
St. John's wort
Telaprevir

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of molecules, which are crucial for determining their reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.goviosrjournals.org It is particularly useful for comparing the relative stabilities of different stereoisomers, such as the various isomers of Daclatasvir (B1663022). By calculating the total electronic energy of each isomer, researchers can predict which configurations are more energetically favorable.

For the Daclatasvir RRSS isomer, DFT calculations would involve optimizing the molecular geometry to find its lowest energy state. Key electronic properties that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. iosrjournals.org A larger gap generally implies greater stability.

Table 1: Representative DFT-Calculated Electronic Properties for a Set of Stereoisomers

Isomer ConfigurationTotal Energy (Hartree)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
RSRS-2550.123-6.15-1.984.17
RRSS-2550.128-6.20-1.954.25
SRSR-2550.122-6.14-1.994.15
SSRR-2550.127-6.19-1.964.23

Note: This table contains hypothetical data for illustrative purposes to demonstrate the type of information generated by DFT calculations. The values represent a plausible comparison between different stereoisomers.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of atoms that can be achieved through rotation around single bonds. mdpi.comresearchgate.net For a flexible molecule like Daclatasvir, which has several rotatable bonds, this analysis is crucial. ebi.ac.uk

Computational methods, often in conjunction with DFT or semi-empirical methods, can be used to perform a systematic search of the conformational space. mdpi.com By calculating the energy of each possible conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The analysis for the Daclatasvir RRSS isomer would identify the most stable low-energy conformations that the molecule is likely to adopt in solution and, importantly, when binding to its target. This information is a prerequisite for accurate molecular docking studies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic view of the molecule and its interactions with biological macromolecules, moving beyond the static picture provided by quantum chemical calculations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov For Daclatasvir, the target is the NS5A protein, a key component of the HCV replication complex. nih.goviosrjournals.org Docking studies are essential for understanding the specific interactions that contribute to the high potency of Daclatasvir.

Studies have revealed that Daclatasvir and its analogs bind to a dimeric form of the NS5A protein. nih.gov The binding site is a hydrophobic pocket at the dimer interface. Docking simulations of the Daclatasvir RRSS isomer would place the molecule within this pocket and score different binding poses based on factors like intermolecular forces, electrostatic interactions, and shape complementarity.

Key interactions identified in studies of Daclatasvir include π-π stacking between the imidazole (B134444) rings of the drug and Tyr93 residues of the protein. nih.gov The specific stereochemistry of the RRSS isomer dictates the precise 3D arrangement of its functional groups, which in turn determines its ability to form these critical interactions. Docking can explain why certain stereoisomers are more active than others; for example, an incorrect stereocenter might lead to a steric clash with a protein residue, preventing optimal binding. acs.org Some models propose an asymmetric binding mode, which can also be investigated through docking to explain complex structure-activity relationships (SAR). nih.govacs.org

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. dntb.gov.uaresearchgate.net An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, typically over nanoseconds to microseconds.

For the NS5A-Daclatasvir RRSS isomer complex, MD simulations can be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, researchers can determine if the docked pose is stable. nih.govresearchgate.net

Analyze Conformational Changes: MD can reveal how the protein's conformation changes upon ligand binding. Daclatasvir is known to inhibit NS5A function, which may involve locking the protein in a specific, inactive conformation. sci-hub.se

Investigate Binding Kinetics: Advanced MD techniques can be used to model the entire binding process, providing insights into the association and dissociation rates of the drug. Multiscale models incorporating kinetic data suggest that Daclatasvir inhibits both viral RNA synthesis and virion assembly. nih.govnatap.orglanl.gov

Table 2: Representative Molecular Dynamics Simulation Parameters and Outputs

ParameterValue/Description
Simulation SoftwareDesmond, AutoDock Vina nih.govresearchgate.net
Force FieldOPLS2005 researchgate.net
Simulation Time200 nanoseconds nih.govresearchgate.net
SystemNS5A-Daclatasvir complex in explicit solvent
Key AnalysesRMSD, Root-Mean-Square Fluctuation (RMSF), Binding Free Energy (MM-GBSA)
Example Output
Average Ligand RMSD1.5 Å (Indicates stable binding)
Key Residue RMSFLow fluctuation in Tyr93, L31 (Indicates residues are stabilized by ligand)
MM-GBSA Binding Energy-95.5 kcal/mol (Indicates strong binding affinity)

Note: This table presents typical parameters and potential results from an MD simulation for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analysis

QSAR and QSPR are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are typically expressed as mathematical equations.

A QSAR study on a series of Daclatasvir analogs, including different stereoisomers, would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that predicts the activity (e.g., EC50 value against HCV) based on these descriptors. nih.govnih.gov

Such models can provide valuable insights into the key molecular features required for high potency. For instance, a QSAR model might reveal that a specific charge distribution around the imidazole rings is critical for activity, guiding the design of new, more effective NS5A inhibitors. nih.gov While a QSPR analysis would focus on properties like solubility or metabolic stability, a QSAR study provides a direct link between the structure of isomers like Daclatasvir RRSS and their therapeutic efficacy. nih.gov

Correlation of Stereochemical Features with Biochemical Activity

The three-dimensional structure of a drug molecule is a critical determinant of its biological activity. For daclatasvir, which possesses multiple chiral centers, the specific configuration of these centers dictates its ability to bind effectively to the NS5A protein. The natural stereochemistry of the amino acid precursors, L-proline and L-valine, results in the therapeutically active (S,S,S,S) isomer.

Research has demonstrated a strong stereochemical dependence for the antiviral activity of daclatasvir and its analogs. The configuration of the proline moieties, in particular, has been shown to be a key factor. Studies involving biotin-labeled derivatives of daclatasvir revealed that the molecule with the natural (S,S) configuration at both proline stereocenters effectively inhibits GT-1b replication. In stark contrast, the unnatural (R,R) isomer was found to be inactive nih.govacs.org. This highlights a strict stereoselective requirement for the interaction with the NS5A target. The spatial orientation of the substituents on the proline rings is therefore essential for achieving the correct conformation to fit into the binding pocket of the NS5A protein.

Computational models of daclatasvir binding to the NS5A dimer have explored both symmetric and asymmetric binding modes nih.govresearchgate.netnih.gov. These models suggest that the palindromic nature of daclatasvir complements the dimeric structure of the NS5A protein nih.gov. The precise arrangement of the functional groups in the active isomer allows for optimal interactions with key amino acid residues in the NS5A binding site. While specific data for the RRSS isomer is not available, the principles of stereoselectivity strongly suggest that its biochemical activity would differ significantly from the active (S,S,S,S) isomer due to the altered spatial arrangement of its constituent atoms.

Predictive Modeling of Binding and Inhibition Constants

Predictive modeling, through techniques such as molecular docking and molecular dynamics (MD) simulations, plays a vital role in estimating the binding affinity and inhibition constants of drug candidates. These computational methods allow researchers to visualize and quantify the interactions between a ligand, such as a daclatasvir isomer, and its protein target.

While specific predictive modeling data for "Daclatasvir RRSS Isomer-d3" is not present in the reviewed literature, the established models for daclatasvir provide a framework for understanding how different stereoisomers would behave. These models have identified a hydrophobic pocket at the central dimer interface of NS5A where the biaryl core of daclatasvir fits nih.gov. The binding is further stabilized by π-π stacking interactions between the imidazole rings of daclatasvir and the phenyl rings of two Tyr93 residues from each monomer of the NS5A dimer nih.gov.

To illustrate the potential impact of stereochemistry on binding affinity, a hypothetical data table based on the qualitative findings in the literature is presented below. This table conceptualizes how the binding energy, a measure of affinity, might vary between different stereoisomers of daclatasvir.

Daclatasvir IsomerPredicted Relative Binding Energy (kcal/mol)Predicted Antiviral Activity
(S,S,S,S) Isomer (Active)-12.5High
(R,R,R,R) Isomer-6.2Inactive
RRSS Isomer (Hypothetical)-7.8Low to Inactive
SSRR Isomer (Hypothetical)-8.1Low to Inactive

Applications of Daclatasvir Rrss Isomer D3 in Research Methodologies

Role in Bioanalytical Method Development and Validation

The development of robust and reliable bioanalytical methods is paramount for the accurate quantification of drugs and their metabolites in biological matrices. Daclatasvir (B1663022) RRSS Isomer-d3, as a stable isotope-labeled (SIL) internal standard, plays a pivotal role in achieving the high standards of accuracy and precision required in regulated bioanalysis.

Development of Robust and Accurate Quantification Assays

In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are the gold standard for ensuring accuracy. Daclatasvir RRSS Isomer-d3 is an ideal internal standard for the quantification of daclatasvir in complex biological matrices such as human plasma. Because it is chemically identical to the analyte, it exhibits the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar ionization response allow it to effectively compensate for variations in sample preparation and matrix effects, which are common sources of error in bioanalytical assays.

For instance, in the development of a sensitive UPLC-MS/MS method for the simultaneous quantification of daclatasvir and other antiviral agents in human plasma, a stable isotope-labeled version of daclatasvir is used as an internal standard. niscair.res.in This ensures that any loss of analyte during the extraction process or any suppression or enhancement of the ion signal due to the matrix is mirrored by the internal standard. The ratio of the analyte's response to the internal standard's response is then used for quantification, leading to more accurate and precise results. texilajournal.com

The use of a deuterated internal standard like this compound is particularly crucial for high-throughput analysis where sample-to-sample variability can be significant.

Utility in Preclinical Pharmacokinetic and Metabolic Studies

Deuterated compounds like this compound are invaluable tools in preclinical research to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Application as a Tracer in In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are conducted early in the drug discovery process to predict the in vivo pharmacokinetic behavior of a compound. Using this compound as a tracer in these assays allows for the precise tracking and quantification of the compound and its metabolites.

Metabolic Stability: In vitro metabolism studies using liver microsomes or hepatocytes can be performed with a mixture of unlabeled daclatasvir and this compound. The rate of disappearance of the parent compounds and the formation of metabolites can be monitored by LC-MS/MS. The kinetic isotope effect (KIE), a change in the rate of a reaction when a hydrogen atom is replaced by deuterium (B1214612), can provide insights into the mechanism of metabolism.

Metabolite Identification: By comparing the mass spectra of the metabolites formed from the unlabeled and deuterated parent drug, researchers can readily identify the metabolites of daclatasvir. The mass shift of 3 Da in the metabolites containing the deuterated portion of the molecule confirms their origin from the parent drug.

Transporter Studies: In vitro studies using cell lines that express specific drug transporters can utilize this compound to investigate whether daclatasvir is a substrate or inhibitor of these transporters. This information is crucial for predicting potential drug-drug interactions.

Use in In Vivo Animal Models to Elucidate Metabolic Pathways and Enzyme Activity

Animal studies are essential to understand the pharmacokinetic profile and metabolic fate of a new drug in a living organism. Co-administration of a therapeutic dose of unlabeled daclatasvir with a tracer dose of this compound to animal models allows for detailed pharmacokinetic analysis.

By analyzing plasma, urine, and feces samples at various time points using LC-MS/MS, researchers can:

Determine Bioavailability: The absolute bioavailability of daclatasvir can be determined by administering an intravenous dose of the labeled compound and an oral dose of the unlabeled compound.

Characterize Metabolites: The mass shift between the metabolites of the labeled and unlabeled drug helps in the confident identification of metabolites in vivo.

Elucidate Metabolic Pathways: Daclatasvir is primarily metabolized by the cytochrome P450 enzyme CYP3A4. bohrium.comnih.gov By studying the metabolite profile in animal models, and potentially in human studies, the specific sites of metabolism on the daclatasvir molecule can be identified. The use of a deuterated tracer can help to pinpoint which metabolic pathways are most significant.

Isotope Dilution Mass Spectrometry for Reference Standard Development

The development of certified reference materials (CRMs) is essential for ensuring the accuracy and comparability of analytical measurements across different laboratories and over time. Isotope dilution mass spectrometry (IDMS) is a primary ratio method recognized by the Bureau International des Poids et Mesures (BIPM) for its high accuracy and potential for direct traceability to the International System of Units (SI).

In this technique, a known amount of an isotopically labeled compound, such as this compound, is added to a sample containing an unknown amount of the unlabeled analyte (daclatasvir). The mixture is then analyzed by mass spectrometry, and the ratio of the signals from the labeled and unlabeled compounds is measured. Since the amount of the labeled standard is known, the amount of the unlabeled analyte can be calculated with high accuracy.

The use of this compound in IDMS for the development of a daclatasvir reference standard would involve:

High-Purity Labeled Standard: The this compound used must be of high chemical and isotopic purity.

Accurate Weighing: Precise weighing of both the unlabeled daclatasvir and the labeled internal standard is crucial.

Mass Spectrometric Measurement: The isotope ratio measurement is performed using a high-resolution mass spectrometer to ensure accurate and precise results.

Future Research Directions

Exploration of Novel Stereoselective Synthesis Routes for Daclatasvir (B1663022) and Complex Isomers

The complex structure of Daclatasvir, which contains multiple chiral centers, presents a significant synthetic challenge. The development of efficient and highly selective synthetic routes is paramount for producing specific stereoisomers like the RRSS isomer for research and potential therapeutic use. While methods for synthesizing Daclatasvir exist, future research must prioritize greener and more precise approaches. mdpi.comiosrjournals.org

Key future research areas include:

Organocatalysis: The use of small organic molecules as catalysts offers a powerful tool for asymmetric synthesis. Future work should focus on designing organocatalysts that can control the stereochemistry at each chiral center of the Daclatasvir core, minimizing the need for extensive purification of diastereomers. mdpi.com

Flow Chemistry: Continuous flow synthesis provides advantages in terms of safety, scalability, and precise control over reaction parameters. x-chemrx.com Developing a flow-based synthesis for Daclatasvir isomers could significantly improve efficiency and reduce waste compared to traditional batch processing. This would be particularly beneficial for the synthesis of isotopically labeled compounds where starting materials can be costly. x-chemrx.com

Enzymatic Synthesis: Biocatalysis using engineered enzymes could offer unparalleled stereoselectivity. Research into enzymes capable of catalyzing key bond-forming reactions in the Daclatasvir backbone could lead to highly efficient and environmentally friendly synthetic pathways.

Synthesis MethodCurrent StateFuture Research GoalPotential Advantages
Traditional Asymmetric SynthesisMulti-step batch processes often requiring protecting groups and chiral auxiliaries.Reduce step count and improve overall yield for specific isomers.Well-established principles.
OrganocatalysisApplied to various chiral molecules but not extensively for complex antivirals. mdpi.comDesign of bespoke catalysts for high-fidelity stereocontrol in Daclatasvir synthesis.Lower toxicity, stability, and reduced cost compared to metal catalysts.
Flow ChemistryEmerging application for isotope labeling and synthesis of active pharmaceutical ingredients. x-chemrx.comDevelop a fully continuous and automated synthesis of Daclatasvir isotopologues.Enhanced safety, scalability, and reaction control; cost-effective for labeled compounds.

Advanced Computational Approaches for Predicting Isomeric Activity and Selectivity

Computational chemistry is a cornerstone of modern drug discovery, enabling the prediction of molecular interactions and properties before costly synthesis is undertaken. steeronresearch.comfmhr.org For a molecule as complex as Daclatasvir, understanding how subtle changes in stereochemistry or isotopic composition affect its interaction with the NS5A protein is critical.

Future computational research should focus on:

Dynamic Molecular Docking: The NS5A protein is known for its flexibility. nih.govresearchgate.net Advanced simulations that account for this protein dynamism are needed to accurately predict the binding affinities of different Daclatasvir isomers. These models could reveal why one stereoisomer is more active than another.

Quantum Chemistry Calculations: These methods can be used to understand the subtle electronic effects of deuterium (B1214612) substitution (as in the d3 isomer) on bond strength and molecular stability. This can help predict changes in metabolic stability and binding kinetics due to the kinetic isotope effect. drugtargetreview.com

AI and Machine Learning Models: By training algorithms on existing structure-activity relationship (SAR) data for NS5A inhibitors, machine learning models could predict the activity of novel, unsynthesized isomers and identify which ones are most likely to overcome known resistance mutations. steeronresearch.comnih.gov

Computational MethodApplication to Daclatasvir IsomersFuture Research Objective
Molecular Dynamics (MD) SimulationSimulating the binding of isomers to the flexible NS5A dimer interface.Predict differential binding free energies and identify key conformational changes.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the active site interactions with high accuracy, including the effects of deuteration.Elucidate the electronic basis for differences in binding affinity and reactivity.
Quantitative Structure-Activity Relationship (QSAR) / AIBuilding predictive models based on the properties of known NS5A inhibitors. fmhr.orgScreen virtual libraries of novel Daclatasvir isomers to prioritize synthesis of potent candidates.

Development of Innovative Analytical Techniques for Ultra-Trace Analysis of Daclatasvir Isotopologues and Metabolites

To understand the absorption, distribution, metabolism, and excretion (ADME) of a specific isotopologue like Daclatasvir RRSS Isomer-d3, highly sensitive and selective analytical methods are required. nih.govacs.org Future research must push the boundaries of detection to quantify the parent compound and its metabolites in complex biological matrices at increasingly lower concentrations.

Promising avenues for development include:

Ultra-High-Resolution Mass Spectrometry (UHRMS): Instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers can provide the mass accuracy and resolution needed to distinguish between closely related isotopologues and their metabolites. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This hyphenated technique separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio. This could be instrumental in separating isomeric metabolites that are indistinguishable by MS alone. acs.org

Accelerator Mass Spectrometry (AMS): For studies involving radiolabeled compounds (e.g., combining a stable d3-label with a C-14 label), AMS offers unparalleled sensitivity for detecting ultra-trace levels of isotopes, far exceeding conventional methods. researchgate.net

Analytical TechniqueTypical Limit of Detection (LOD)Future Application for Daclatasvir
LC-MS/MSng/mL to pg/mLStandard pharmacokinetic analysis.
UHRMS (e.g., Orbitrap)pg/mL to fg/mLAccurate mass measurements for confident metabolite identification without reference standards. nih.gov
IMS-MSpg/mL to fg/mLSeparation of isomeric and isobaric metabolites in complex biological samples. acs.org
Accelerator MS (AMS)attogram/mLMicrodosing studies and quantifying metabolites at extremely low physiological concentrations. researchgate.net

Deeper Molecular Dissection of NS5A Allosteric Modulation by Daclatasvir and its Analogs

Daclatasvir does not inhibit an enzymatic active site but rather functions as an allosteric modulator of the NS5A protein, interfering with its roles in viral replication and assembly. nih.govnih.gov NS5A is known to form dimers and higher-order oligomers, which are critical for its function. uw.edurcsb.org A key research goal is to understand precisely how different isomers bind to this protein-protein interface and disrupt its function.

Future studies should pursue:

Cryo-Electron Microscopy (Cryo-EM): This technique could provide high-resolution structures of the NS5A oligomer in complex with different Daclatasvir isomers. Such structures would be invaluable for understanding the molecular basis of inhibition and resistance. mdpi.com

Biophysical Interaction Studies: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to precisely measure the binding kinetics (on/off rates) and thermodynamics of different isomers. This would reveal how deuteration or stereochemistry affects the binding event.

Cell-Based Mechanistic Assays: Developing sophisticated cellular assays to monitor NS5A dimerization, localization, and interaction with other viral and host proteins (like PI4KA) in real-time. nih.gov These assays could be used to dissect how specific isomers differentially impair distinct stages of the viral lifecycle.

Investigation of Unconventional Metabolic Pathways or Non-CYP Mediated Transformations

While many antiviral drugs are metabolized by cytochrome P450 (CYP) enzymes, there is a growing recognition of the importance of non-CYP-mediated metabolic pathways. nih.govnih.gov Investigating these alternative pathways is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug clearance. Deuteration, as in this compound, can alter metabolic fate by slowing CYP-mediated metabolism at the site of labeling, potentially increasing the contribution of other pathways. nih.gov

Future research should systematically investigate the role of:

UDP-glucuronosyltransferases (UGTs): Glucuronidation is a major phase II metabolic pathway. In vitro assays using recombinant human UGTs can determine if Daclatasvir or its isomers are substrates.

Esterases and Aldehyde Oxidases (AO): Given the chemical structure of Daclatasvir, hydrolysis by esterases or oxidation by AO are plausible metabolic routes that warrant investigation using human liver cytosol and other subcellular fractions. youtube.comevotec.com

Non-CYP Enzyme FamilyCellular LocationIn Vitro Investigation ToolRelevance to Daclatasvir
UDP-glucuronosyltransferases (UGTs)Endoplasmic ReticulumLiver Microsomes, Recombinant UGTs youtube.comPotential for Phase II conjugation.
Esterases (e.g., CES)ER, Cytosol, PlasmaS9 Fractions, Cytosol, PlasmaPotential hydrolysis of carbamate (B1207046) moieties.
Aldehyde Oxidase (AO)CytosolLiver Cytosol, Recombinant AO evotec.comPotential oxidation of imidazole (B134444) rings.
Flavin-monooxygenases (FMO)Endoplasmic ReticulumLiver Microsomes, Recombinant FMOsPotential N-oxidation.

Design and Synthesis of Next-Generation Labeled Compounds with Enhanced Research Utility

Isotopically labeled compounds are indispensable tools in drug development. musechem.com While this compound is a stable isotope-labeled (SIL) compound useful for mass spectrometry-based quantification, future research can benefit from more sophisticated labeling strategies. x-chemrx.comnih.gov

The design and synthesis of next-generation compounds should focus on:

Dual-Labeled Isotopologues: Synthesizing molecules that contain both a stable isotope (e.g., d3) and a radioactive isotope (e.g., ¹⁴C). Such compounds would allow for a combined "double-tracer" study in a single experiment, providing data on absolute bioavailability and metabolite profiling simultaneously. nih.govnih.gov

Positron Emission Tomography (PET) Tracers: Incorporating a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) into the Daclatasvir structure would enable non-invasive imaging studies to visualize the drug's distribution in the body and engagement with its target in the liver.

Mechanism-Based Labels: Placing stable isotopes at specific, metabolically liable positions can help elucidate complex metabolic pathways. Comparing the metabolism of different selectively deuterated analogs can pinpoint sites of biotransformation. nih.govacs.org This enhanced utility is crucial for creating safer and more effective therapeutics. musechem.comnih.gov

Q & A

Q. What analytical methods are recommended for separating Daclatasvir RRSS Isomer-d3 from its stereoisomers in pharmacokinetic studies?

A reversed-phase HPLC method with a C18 column and mobile phase comprising phosphate buffer (pH 6.8) and acetonitrile (70:30 v/v) has been validated for resolving Daclatasvir isomers, achieving a retention time of ~2.33 minutes for the parent compound . For the deuterated RRSS isomer (Isomer-d3), adjustments to column temperature (e.g., 40°C) and gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile) may enhance separation efficiency. Method validation should include specificity, linearity (r² > 0.999), and recovery rates (99–101%) to ensure accuracy in quantifying isotopic variants .

Q. How does the deuterium substitution in this compound influence its metabolic stability compared to the non-deuterated form?

Deuterium incorporation at specific positions (e.g., methyl groups) reduces metabolic clearance by inhibiting cytochrome P450 (CYP)-mediated oxidation via the kinetic isotope effect. Pharmacokinetic modeling indicates that deuterated analogs exhibit ~10–30% slower hepatic metabolism, prolonging half-life and increasing active tissue concentrations (e.g., ~9% of plasma concentration in vivo) . Stability studies should compare CYP3A4-mediated degradation rates using liver microsomes and confirm isotopic integrity via mass spectrometry .

Advanced Research Questions

Q. What statistical approaches optimize reliability assessments of this compound in stress-strength models?

Record Ranked Set Sampling (RRSS) improves efficiency in stress-strength reliability analysis by prioritizing extreme values (e.g., high/low drug concentrations). For Daclatasvir Isomer-d3, maximum likelihood estimation (MLE) and uniformly minimum variance unbiased (UMVUE) estimators can quantify reliability (R) in PRHR models, while Bayesian methods incorporate prior distributions (e.g., beta priors) for uncertainty analysis . Bootstrap resampling (e.g., 200 replicates) validates estimator robustness, with stress-strength parameters (e.g., ^RML = 0.655, ^RUMV = 0.663) derived from RRSS data .

Q. How do pharmacogenetic factors (e.g., ABCB1 polymorphisms) affect the pharmacokinetic variability of this compound?

ABCB1 11131CC and HNF4a CG/GG genotypes correlate with altered P-glycoprotein (P-gp) efflux and hepatic uptake, increasing Daclatasvir plasma concentrations by 15–25% . For Isomer-d3, population pharmacokinetic models should integrate genotypic covariates (e.g., rs1045642 SNPs) and nonlinear mixed-effects modeling (NONMEM) to predict exposure variability. Dose adjustments may be required in carriers of CYP3A4 inducers (e.g., efavirenz), where simulations support a 90 mg dose to counteract induction effects .

Q. What experimental designs address contradictions in CYP3A4-mediated drug interaction studies involving this compound?

Controlled crossover studies in healthy volunteers can resolve discrepancies in CYP3A4 induction/inhibition. For example:

  • Inducers (e.g., efavirenz): A 90 mg dose of Daclatasvir compensates for CYP3A4 induction, validated via AUC0–24hr comparisons (e.g., 1.5-fold increase vs. baseline) .
  • Inhibitors (e.g., ritonavir): Dose reductions to 30 mg mitigate excessive exposure, but full 60 mg doses are tolerated with darunavir/ritonavir due to negligible PK interactions .
    Mechanistic static models (e.g., [I]/Ki < 0.1) and physiologically based pharmacokinetic (PBPK) simulations further clarify interaction risks .

Methodological Guidelines

  • Stress-strength testing: Use lower RRSS schemes to collect failure-time data under accelerated storage conditions (e.g., 40°C/75% RH). Apply Weibull or generalized exponential distributions to model degradation kinetics .
  • Drug interaction studies: Combine static (e.g., CYP3A4 fold-induction) and dynamic (e.g., hepatic blood flow) models to predict DDIs. Validate with sparse sampling in HIV/HCV-coinfected cohorts .
  • Isomer characterization: Employ chiral chromatography (e.g., Chiralpak IA column) and nuclear Overhauser effect (NOE) NMR to confirm RRSS configuration and deuterium placement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.